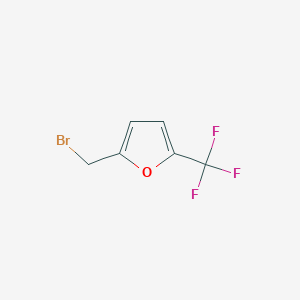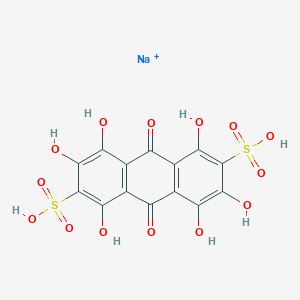
2-(Bromomethyl)-5-(trifluoromethyl)furan
Overview
Description
“2-(Bromomethyl)-5-(trifluoromethyl)furan” is a chemical compound . It’s part of a class of compounds known as furans, which are heterocyclic compounds with a 5-membered aromatic ring and four carbon atoms .
Synthesis Analysis
The synthesis of secondary trifluoromethylated alkyl bromides has been reported using commercially available 2-bromo-3,3,3-trifluoropropene (BTP) as a radical acceptor . This strategy allows for a wide range of secondary trifluoromethylated alkyl bromides to be synthesized in good to excellent yields with broad functional group tolerance by using redox-active esters as a radical precursor .Chemical Reactions Analysis
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . Recent advances in trifluoromethylation of carbon-centered radical intermediates have been described .Scientific Research Applications
Stereoselective Synthesis
The compound plays a crucial role in the stereoselective synthesis of trifluoromethyl-substituted 2H-furan-amines from enaminones . The copper-catalyzed method relies on a cascade cyclic reaction between enaminones and N-tosylhydrazones . This method allows the synthesis of 2-amino-3-trifluoromethyl-substituted 2H-furan derivatives carrying a quaternary stereogenic center as single diastereomers .
Pharmaceuticals
The trifluoromethyl group in the compound plays an increasingly important role in pharmaceuticals . It is used in the trifluoromethylation of carbon-centered radical intermediates .
Agrochemicals
Similar to its role in pharmaceuticals, the trifluoromethyl group is also significant in agrochemicals . It contributes to the development of new agrochemical compounds through trifluoromethylation .
Materials Science
In the field of materials science, the trifluoromethyl group is used in the development of new materials . Its unique properties contribute to the creation of materials with specific characteristics .
Synthetic Intermediates
The 2H-furan derivatives obtained from the compound are useful synthetic intermediates for preparing other trifluoromethyl-substituted compounds . They can be used in a broad spectrum of functionalities .
Chemical Synthesis
The compound is used in chemical synthesis, particularly in the synthesis of benzofuran derivatives . These derivatives have important natural product sources, biological activities, and drug prospects .
Mechanism of Action
Target of Action
It’s known that furan derivatives play a significant role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
The compound is likely to interact with its targets through the trifluoromethyl group, which is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Biochemical Pathways
The trifluoromethyl group is known to participate in various biochemical reactions, including trifluoromethylation of carbon-centered radical intermediates .
Result of Action
Furan derivatives are known to have various biological activities, suggesting that they may have significant molecular and cellular effects .
properties
IUPAC Name |
2-(bromomethyl)-5-(trifluoromethyl)furan | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF3O/c7-3-4-1-2-5(11-4)6(8,9)10/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNHVBNGRNNVEMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C(F)(F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383251 | |
| Record name | 2-(bromomethyl)-5-(trifluoromethyl)furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-5-(trifluoromethyl)furan | |
CAS RN |
17515-77-4 | |
| Record name | 2-(bromomethyl)-5-(trifluoromethyl)furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Bromomethyl)-5-(trifluoromethyl)furan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S,3R,11bR)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol](/img/structure/B58086.png)









